7-Methyl-2-propylnaphthalene-1,4-dione
Description
7-Methyl-2-propylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by a naphthalene core substituted with a methyl group at position 7 and a propyl group at position 2. Its structure features two ketone groups at positions 1 and 4, forming the 1,4-dione moiety.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methyl-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-3-4-10-8-13(15)11-6-5-9(2)7-12(11)14(10)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
VLVQHKJNVZQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C1=O)C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2-methyl-1,4-naphthoquinone derivatives. For instance, the oxidation of 2-methylnaphthalene with chromic acid in acetic acid or sulfuric acid solutions is a widely accepted method . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of naphthoquinone derivatives often involves large-scale oxidation processes. The use of environmentally benign catalysts and green chemistry principles is becoming increasingly important. For example, the use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic or sulfuric acid solutions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
7-Methyl-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences:
Substituent Effects on Reactivity: The methyl and propyl groups in the target compound are electron-donating alkyl chains, likely increasing lipophilicity and stability compared to the chloro (electron-withdrawing) and hydroxyl (polar) groups in analogs .
Physicochemical Properties: Solubility: The hydroxyl and chloro groups in 6629-24-9 enhance polarity, favoring aqueous solubility, whereas alkyl substituents in the target compound may reduce solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
